Oxalic acid;1,7,10-trimethyl-2,3,4,5-tetrahydroazepino[2,3-b]quinolin-6-amine
Overview
Description
Oxalic acid;1,7,10-trimethyl-2,3,4,5-tetrahydroazepino[2,3-b]quinolin-6-amine: is a complex organic compound that combines the properties of oxalic acid and a tetrahydroazepinoquinoline derivative. . The tetrahydroazepinoquinoline derivative is a nitrogen-containing heterocycle, which is known for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxalic acid;1,7,10-trimethyl-2,3,4,5-tetrahydroazepino[2,3-b]quinolin-6-amine typically involves multi-step organic reactions. The starting materials often include oxalic acid and a suitable precursor for the tetrahydroazepinoquinoline core. Common synthetic routes may involve:
Formation of the tetrahydroazepinoquinoline core: This can be achieved through cyclization reactions involving amines and aldehydes or ketones.
Introduction of the oxalic acid moiety: This step may involve esterification or amidation reactions to attach the oxalic acid group to the tetrahydroazepinoquinoline core.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen-containing heterocycle.
Reduction: Reduction reactions may target the oxalic acid moiety or the tetrahydroazepinoquinoline core.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology: : The tetrahydroazepinoquinoline core is known for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Medicine: : Research into the medicinal applications of this compound may focus on its potential as a therapeutic agent for various diseases, leveraging its biological activities.
Industry: : In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which oxalic acid;1,7,10-trimethyl-2,3,4,5-tetrahydroazepino[2,3-b]quinolin-6-amine exerts its effects is likely related to its interaction with biological targets. The nitrogen-containing heterocycle can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction can trigger various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Oxalic acid: A simple dicarboxylic acid with various industrial and biological applications.
Tetrahydroazepinoquinoline derivatives: Known for their diverse biological activities.
Uniqueness: : The combination of oxalic acid and the tetrahydroazepinoquinoline core in a single molecule provides a unique set of properties
Properties
IUPAC Name |
oxalic acid;1,7,10-trimethyl-2,3,4,5-tetrahydroazepino[2,3-b]quinolin-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3.C2H2O4/c1-10-7-8-11(2)15-13(10)14(17)12-6-4-5-9-19(3)16(12)18-15;3-1(4)2(5)6/h7-8H,4-6,9H2,1-3H3,(H2,17,18);(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNSEFGMUWZGDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C3CCCCN(C3=NC2=C(C=C1)C)C)N.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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